Scientific Field: Virology, Pharmacology
Summary of Application: 4,4-disubstituted N-benzyl piperidines, a class of compounds that includes Benzyl Piperidin-4-ylcarbamate Hydrochloride, have been found to inhibit the H1N1 influenza virus.
Results or Outcomes: These compounds were found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction.
Summary of Application: Piperidine derivatives have been discovered as potential inhibitors of SARS-CoV2.
Results or Outcomes: The piperidine derivative was found to have potential inhibitory effects on SARS-CoV2.
Scientific Field: Organic Chemistry, Medicinal Chemistry
Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Results or Outcomes: The successful synthesis of biologically active piperidines can lead to the discovery of potential drugs containing piperidine moiety.
Benzyl Piperidin-4-ylcarbamate Hydrochloride is a chemical compound with the molecular formula C14H20ClN2O2 and a molecular weight of approximately 270.78 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and organic solvents. The compound features a piperidine ring substituted by a benzyl group and a carbamate moiety, making it structurally significant in various chemical and biological contexts .
Research indicates that Benzyl Piperidin-4-ylcarbamate Hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:
The synthesis of Benzyl Piperidin-4-ylcarbamate Hydrochloride typically involves several key steps:
Benzyl Piperidin-4-ylcarbamate Hydrochloride finds applications in various fields:
Several compounds share structural or functional similarities with Benzyl Piperidin-4-ylcarbamate Hydrochloride. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzyl Methylpiperidin-4-ylcarbamate | Contains a methyl group on piperidine | Potentially different pharmacokinetics |
4-Piperidone | Simple piperidine derivative | Lacks carbamate functionality |
N-Boc-Piperidine | Protected amine form | Useful for synthetic applications |
Benzyl Piperidin-4-ylcarbamate Hydrochloride is unique due to its specific combination of the benzyl group and carbamate functionality, which may confer distinct biological activities not observed in similar compounds .